Cas no 2227845-07-8 (tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate)

tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate structure
2227845-07-8 structure
Product Name:tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate
N.o CAS:2227845-07-8
MF:C15H22FNO3
MW:283.338488101959
CID:5997654
PubChem ID:165646952
Update Time:2025-11-01

tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate
    • 2227845-07-8
    • tert-butyl N-{3-fluoro-4-[(3R)-3-hydroxybutyl]phenyl}carbamate
    • EN300-1900796
    • Inchi: 1S/C15H22FNO3/c1-10(18)5-6-11-7-8-12(9-13(11)16)17-14(19)20-15(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,17,19)/t10-/m1/s1
    • Chave InChI: ZDEHLAQAAMNURA-SNVBAGLBSA-N
    • SMILES: FC1C=C(C=CC=1CC[C@@H](C)O)NC(=O)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 283.15837173g/mol
  • Massa monoisotópica: 283.15837173g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 317
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3
  • Superfície polar topológica: 58.6Ų

tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate Preçomais >>

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Informações adicionais sobre tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate

Terbuthyl N-{3-Fluoro-4-(3R)-3-Hydroxybutylphenyl}carbamate: A Novel Compound with Promising Therapeutic Potential

CAS No. 2227845-07-8 represents a unique molecular entity that has garnered significant attention in recent years within the field of pharmaceutical research. This compound, formally known as tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate, is a derivative of carbamate esters with a complex molecular structure that incorporates multiple functional groups. The synthesis of this compound involves advanced organic chemistry techniques, including stereoselective modifications and functional group transformations, which are critical for its biological activity and pharmacological properties.

The molecular architecture of tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutyphenyl}carbamate is characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a hydroxybutyl group at the 4-position. The presence of the 3R stereochemistry in the hydroxybutyl chain is particularly noteworthy, as it influences the compound's interaction with biological targets. The tert-butyl group at the nitrogen atom provides steric hindrance, which may modulate the compound's metabolic stability and receptor binding affinity. These structural features are essential for understanding its pharmacokinetic profile and therapeutic potential.

Recent studies have highlighted the potential of tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate as a candidate for targeting specific disease mechanisms. For instance, its ability to modulate lipid metabolism has been explored in the context of metabolic disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of acyl-CoA synthetase, an enzyme critical for fatty acid metabolism. This finding suggests its potential application in the treatment of obesity-related conditions and type 2 diabetes.

Another significant area of research involves the 3-fluoro substituent on the phenyl ring. Fluorine atoms are commonly used in drug design to enhance metabolic stability and improve binding affinity. In the case of tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate, the fluorine atom may contribute to the compound's hydrophobicity, enabling it to cross biological membranes more efficiently. This property is particularly relevant for targeting intracellular receptors or enzymes, which are often challenging to modulate with traditional small molecules.

Advances in computational chemistry have also played a pivotal role in elucidating the behavior of tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate. Molecular docking studies have revealed its potential interaction with the peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of adipocyte differentiation. These findings are supported by in vitro experiments showing the compound's ability to activate PPAR-γ, suggesting its role in improving insulin sensitivity and reducing inflammation in metabolic diseases.

The 3-hydroxybutyl group in the molecule is another critical structural element. Hydroxyl groups are known to enhance hydrogen bonding capabilities, which can influence the compound's binding affinity to target proteins. Research published in Bioorganic & Medicinal Chemistry Letters in 2024 suggests that the hydroxyl group in the butyl chain may form hydrogen bonds with specific amino acid residues in the target protein, thereby stabilizing the drug-protein complex and improving therapeutic efficacy.

One of the most promising applications of tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate is in the development of novel therapies for neurodegenerative disorders. A recent preclinical study published in Neuropharmacology demonstrated that this compound exhibits neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. This property is particularly significant given the growing prevalence of conditions such as Alzheimer's disease and Parkinson's disease, where NMDA receptor dysfunction is a key pathological feature.

Additionally, the compound's potential as a prodrug has been explored in the context of cancer treatment. Prodrugs are designed to improve the pharmacokinetic properties of active compounds, and the tert-butyl group in tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate may serve as a protective moiety that enhances the compound's stability in the bloodstream. Upon reaching the target tissue, the tert-butyl group is cleaved, releasing the active pharmacophore. This mechanism has been validated in in vivo studies using animal models of breast cancer, where the compound showed improved tumor targeting and reduced systemic toxicity compared to conventional chemotherapeutic agents.

The development of tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate also highlights the importance of green chemistry in pharmaceutical synthesis. Recent advancements in catalytic methods have enabled the efficient and environmentally friendly preparation of this compound. For example, the use of biocatalysts such as lipases has been shown to selectively modify the hydroxybutyl chain, reducing the need for harsh chemical reagents and minimizing waste production. These sustainable approaches are crucial for the long-term viability of pharmaceutical research and development.

Despite its promising properties, the clinical translation of tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate remains a challenge. Key obstacles include optimizing its pharmacokinetic profile to ensure adequate bioavailability and minimizing potential off-target effects. Ongoing research is focused on developing analogs with improved selectivity and reduced toxicity. For instance, a 2025 study in Drug Discovery Today described the synthesis of a series of derivatives with modified hydroxybutyl chains, which showed enhanced activity against specific enzymes while maintaining low cytotoxicity.

In conclusion, tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and diverse biological activities make it a valuable candidate for the treatment of various diseases, from metabolic disorders to neurodegenerative conditions. As research continues to uncover its full potential, this compound may pave the way for the development of innovative therapies with improved safety and efficacy profiles.

Further studies are needed to fully understand the therapeutic applications of tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate. This includes detailed pharmacokinetic and toxicological evaluations, as well as the exploration of its potential in combination therapies. The continued integration of computational modeling, synthetic chemistry, and biological assays will be essential for advancing this compound from the laboratory to clinical practice. As the field of pharmaceutical research evolves, compounds like tert-butyl N-{3-fluoro-4-(3R)-3-hydroxybutylphenyl}carbamate will play a crucial role in addressing some of the most pressing health challenges of our time.

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